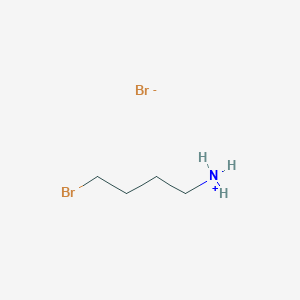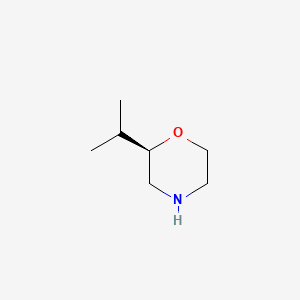
(R)-2-isopropylmorpholine
Overview
Description
“®-2-isopropylmorpholine” is a chemical compound with the CAS Number: 792886-64-7 . It has a molecular weight of 129.2 and its linear formula is C7H15NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “®-2-isopropylmorpholine” is represented by the formula C7H15NO . The InChI Code for this compound is 1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving “®-2-isopropylmorpholine” are complex and depend on the conditions and reagents used. Detailed information about these reactions can be found in the literature .Physical And Chemical Properties Analysis
“®-2-isopropylmorpholine” is a liquid at room temperature . More detailed physical and chemical properties such as density, boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Photoinitiation of Acrylate Polymerization : N-Isopropylmorpholine was used as a model to investigate properties of the morpholino substituent in certain compounds. It was found to act as a physical quencher for the triplet state of specific molecules, influencing the initiating efficiency in polymerization processes (Arsu & Davidson, 1994).
Pharmacological Properties : Research into the pharmacological properties of 2-(p-Nitrophenyl)-4-isopropylmorphine, an analog of a specific compound, showed a loss of beta-receptor blocking activity but retention of other properties like inhibitory effects on acetylcholine, demonstrating a dissociation of these effects from beta-receptor blockade (del Tacca et al., 1975).
Photoluminescence Studies : The use of "organized media" to improve luminescence quantum yields in solution has been a significant field of research in photoluminescence, where the manipulation of the physico-chemical properties of a lumiphor's microenvironment is crucial. Solid surface luminescence (SSL) techniques, potentially involving compounds like isopropylmorpholine, are being explored for various analytical applications (Sanz-Medel, 1993).
Copolymerization Research : The polymerization and copolymerization of 3(S)-isopropylmorpholine-2,5-dione and D,L-lactide were studied, revealing the formation of homopolymers and random copolymers with specific thermal and physical properties (Feng, Klee, & Höcker, 2004).
Drug Delivery and Sensor Development : Research into the development of drug delivery systems and sensors has also involved the use of morpholine derivatives. For example, a fluorescent sensor for pH based on rhodamine fluorophore was developed using a structure that potentially includes isopropylmorpholine-related compounds (Tian et al., 2012).
Safety and Hazards
“®-2-isopropylmorpholine” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314 (Causes severe skin burns and eye damage) and H227 (Combustible liquid) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
(2R)-2-propan-2-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOOEPFXFVICE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693879 | |
| Record name | (2R)-2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
792886-64-7 | |
| Record name | (2R)-2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



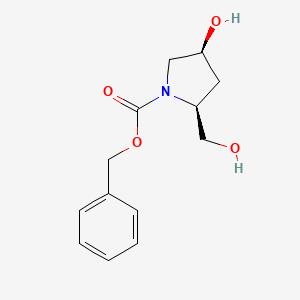
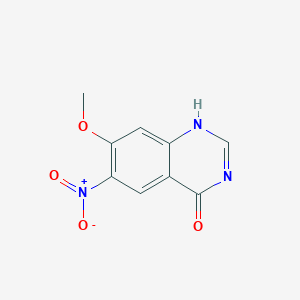
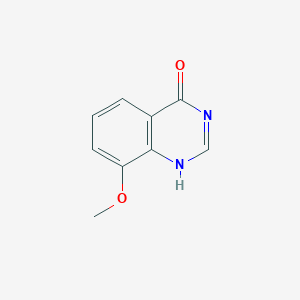

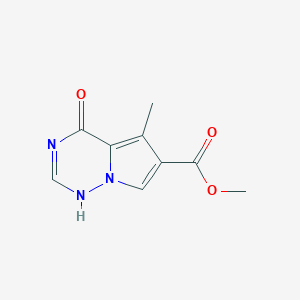
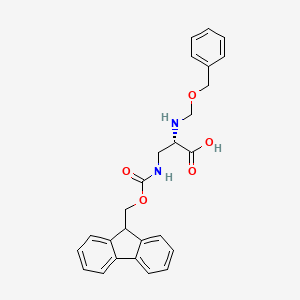
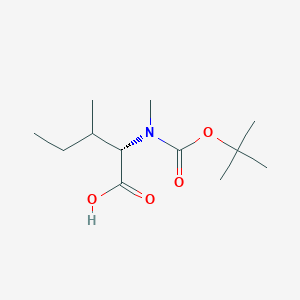
![(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7934410.png)
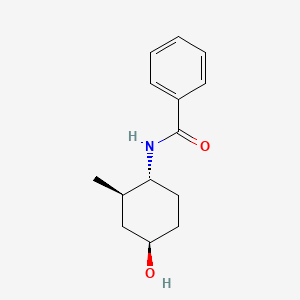
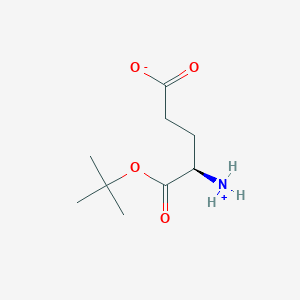
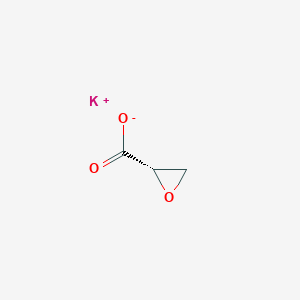
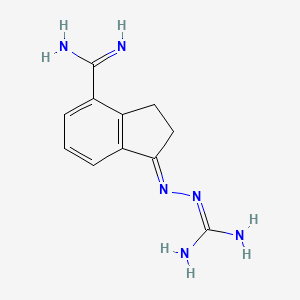
![(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B7934465.png)
